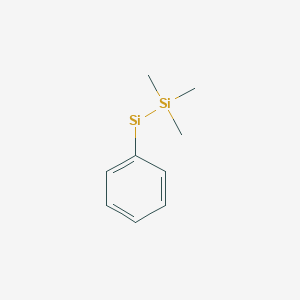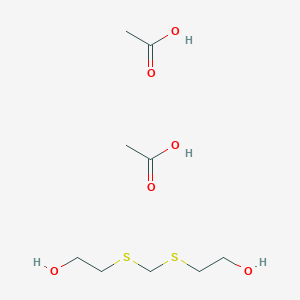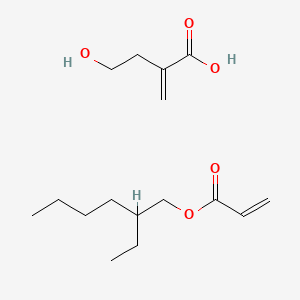
2-Ethylhexyl prop-2-enoate;4-hydroxy-2-methylidenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl prop-2-enoate, also known as 2-Ethylhexyl acrylate, is a clear, colorless liquid with a strong, sweet odor. It is an ester of acrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its flexibility, durability, and resistance to weather and chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylhexyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as methanesulfonic acid, and a polymerization inhibitor like hydroquinone. The reaction is carried out under reflux conditions with toluene as an azeotroping agent to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 2-Ethylhexyl prop-2-enoate follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl prop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize through free-radical mechanisms to form high molecular weight polymers.
Copolymerization: It can copolymerize with other monomers such as acrylonitrile, styrene, and vinyl chloride to form copolymers with tailored properties.
Common Reagents and Conditions
Polymerization Initiators: Peroxides, azo compounds, and UV light are commonly used to initiate polymerization.
Solvents: Organic solvents like toluene and ethyl acetate are often used in the reactions.
Major Products Formed
Homopolymers: Poly(2-ethylhexyl acrylate) is a flexible, leathery polymer used in adhesives and sealants.
Copolymers: Copolymers with improved properties such as toughness, flexibility, and chemical resistance.
Applications De Recherche Scientifique
2-Ethylhexyl prop-2-enoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biomedical materials due to its biocompatibility.
Medicine: Employed in drug delivery systems and medical adhesives.
Industry: Widely used in the production of paints, coatings, adhesives, and sealants
Mécanisme D'action
The primary mechanism of action for 2-Ethylhexyl prop-2-enoate involves its ability to polymerize and form long-chain macromolecules. The vinyl functional group on the molecule reacts with initiators to form free radicals, which then propagate the polymerization process. The branched side chain of the ester provides flexibility and entanglement in the polymer matrix, contributing to the material’s desirable properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Another ester of acrylic acid, used in similar applications but with different physical properties.
Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA), known for its transparency and rigidity.
Uniqueness
2-Ethylhexyl prop-2-enoate is unique due to its branched side chain, which imparts flexibility and low-temperature properties to the resulting polymers. This makes it particularly suitable for applications requiring durability and resistance to environmental factors .
Propriétés
Numéro CAS |
36089-45-9 |
|---|---|
Formule moléculaire |
C16H28O5 |
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
2-ethylhexyl prop-2-enoate;4-hydroxy-2-methylidenebutanoic acid |
InChI |
InChI=1S/C11H20O2.C5H8O3/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2-3-6)5(7)8/h6,10H,3-5,7-9H2,1-2H3;6H,1-3H2,(H,7,8) |
Clé InChI |
DRTMNJCFXQXYPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C=C.C=C(CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




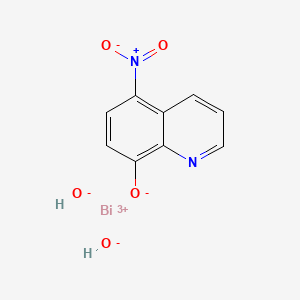

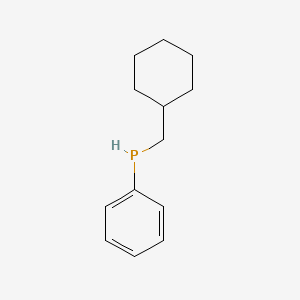
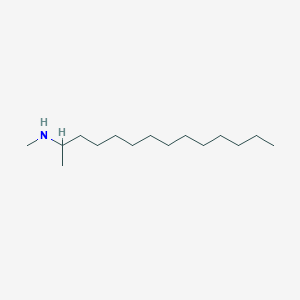

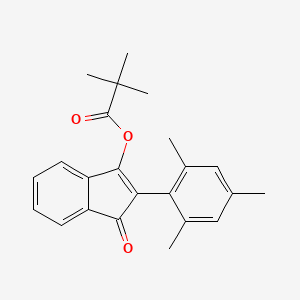
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
